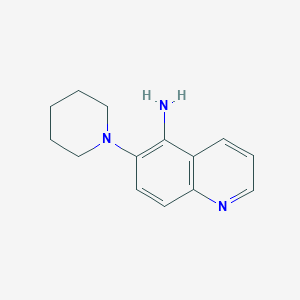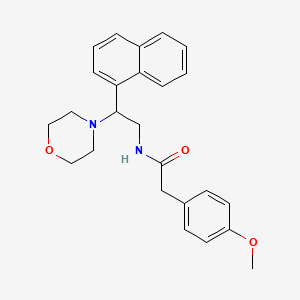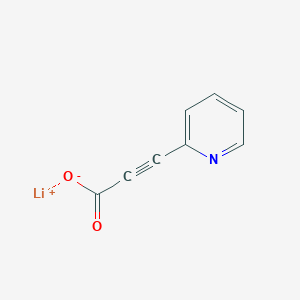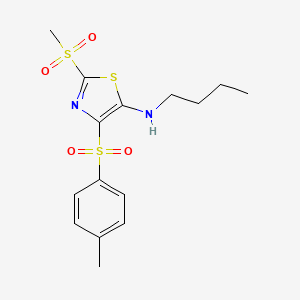![molecular formula C17H17N5O3S2 B2494138 Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 898607-05-1](/img/structure/B2494138.png)
Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the formation of ethyl benzoate derivatives and triazole derivatives. These compounds are typically synthesized through reactions involving acetyl groups, sulfanyl groups, and amino groups, which are key functional groups in the target compound. The synthesis process often employs specific reactants and conditions to achieve the desired compound with antiplatelet, antifungal, and other potential bioactivities (Chen et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves spectroscopic and theoretical studies, including FT-IR, FT-Raman, and NMR spectroscopy, as well as X-ray diffraction methods. These studies help in determining the geometric parameters, bond lengths, bond angles, and the overall molecular conformation. Theoretical vibrational frequencies and molecular orbital analyses, such as HOMO and LUMO energies, are also conducted to understand the electronic structure (Koca et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds typically include cyclization, phosphorylation, and reactions with electrophilic reagents to produce various derivatives. These reactions demonstrate the compound's reactivity and its potential to form structurally diverse derivatives with varied bioactivities. The compounds may exhibit inhibitory activities and interactions with biological targets, highlighting their importance in drug development and pharmacology (Mohamed, 2021).
Physical Properties Analysis
The physical properties, such as solvability, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments and its stability. X-ray crystallography provides insights into the molecule's conformation and intermolecular interactions, which are essential for its biological activity and interaction with other compounds (Karczmarzyk et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophilic and electrophilic agents, potential for redox reactions, and the ability to form hydrogen bonds, dictate the compound's interaction with biological targets. Studies involving molecular docking and theoretical calculations help in predicting these interactions and understanding the compound's mechanism of action (El-Azab et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is involved in the synthesis of complex molecules and the development of new chemical reactions. For instance, its derivatives have been synthesized and evaluated for their selective activity in biochemical pathways, showcasing the compound's utility in creating novel agents with specific biological activities (Chen et al., 2008). Furthermore, its structural modifications have led to the discovery of compounds with potential antimicrobial properties, indicating its contribution to the development of new antimicrobial agents (Desai et al., 2007).
Molecular Docking and Pharmacological Properties
This compound has been used in molecular docking studies to predict its interaction with biological targets. This compound and its derivatives have been analyzed for their binding affinity to specific receptors, contributing to the design of drugs with targeted action. The compound's structure has facilitated the investigation of its potential pharmacological properties, including its role in inhibiting specific biological pathways or enzymes (El-Azab et al., 2016).
Antifungal and Antibacterial Activities
Research on this compound and its derivatives has shown promising antifungal and antibacterial activities. Studies have focused on synthesizing and evaluating the antimicrobial efficacy of its derivatives against various pathogens, contributing valuable insights into its potential use in combating infectious diseases (Rajurkar & Shirsath, 2017).
Wirkmechanismus
Mode of Action
It contains functional groups found in other biologically active compounds, such as the thiophene and triazole rings . These groups are known to interact with various biological targets, potentially leading to a range of effects.
Biochemical Pathways
Compounds containing thiophene and triazole rings have been reported to possess a wide range of therapeutic properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of functional groups such as the thiophene and triazole rings may influence its pharmacokinetic properties .
Result of Action
Compounds containing thiophene and triazole rings have been reported to possess a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Zukünftige Richtungen
Thiophene and its substituted derivatives, including those containing a 1,2,4-triazole ring, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-2-25-16(24)11-5-7-12(8-6-11)19-14(23)10-27-17-21-20-15(22(17)18)13-4-3-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSFRKBJVQVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)


![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)